Methyl N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate
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Overview
Description
Methyl N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate is an organic compound that belongs to the class of glycinates. These compounds are often used in various chemical and industrial applications due to their unique properties. The presence of a chloro and methyl group on the phenyl ring, along with a methylsulfonyl group, makes this compound particularly interesting for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylaniline, which is reacted with methylsulfonyl chloride to introduce the methylsulfonyl group.
Formation of Intermediate: The intermediate product is then reacted with glycine methyl ester hydrochloride in the presence of a base such as triethylamine to form the final product.
Reaction Conditions: The reactions are usually carried out under controlled temperatures, often in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Using large-scale reactors to handle the starting materials and intermediates.
Continuous Flow Processes: Implementing continuous flow processes to improve efficiency and yield.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro group or the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or desulfonylated products.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Methyl N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may influence biochemical pathways related to its biological activity, such as inhibiting enzyme activity or modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(4-chlorophenyl)-N-(methylsulfonyl)glycinate
- Methyl N-(2-methylphenyl)-N-(methylsulfonyl)glycinate
- Methyl N-(4-chloro-2-methylphenyl)-N-(ethylsulfonyl)glycinate
Uniqueness
Methyl N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-8-6-9(12)4-5-10(8)13(18(3,15)16)7-11(14)17-2/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYZAXSQTZYJQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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